molecular formula C13H19N3O2 B13237578 Tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate

Tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate

Cat. No.: B13237578
M. Wt: 249.31 g/mol
InChI Key: ODIWBHCUUNAOSA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring fused to a pyrimidine moiety. The tert-butyl carbamate group acts as a protective group, enhancing stability during synthetic processes. The 5-methyl substituent on the pyrimidine ring contributes to lipophilicity and may influence electronic properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-9-5-14-11(15-6-9)10-7-16(8-10)12(17)18-13(2,3)4/h5-6,10H,7-8H2,1-4H3

InChI Key

ODIWBHCUUNAOSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C2CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate typically involves the reaction of 3-(5-methylpyrimidin-2-yl)azetidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Features Molecular Weight (g/mol) Key Differences Reference
Tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate Azetidine, 5-methylpyrimidine, tert-butyl carbamate 249.31 Baseline for comparison: Balanced lipophilicity, ring strain in azetidine N/A
tert-Butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate Boronate ester, pyrazole, cyanomethyl substituent Not provided Boronate ester enables Suzuki coupling; pyrazole vs. pyrimidine electronic effects
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine (5-membered), bromo-methoxy pyridine Not provided Larger ring size (pyrrolidine) increases flexibility; bromo group enhances reactivity
tert-Butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate Bromine substituent, amino group 329.193 Bromine acts as a leaving group; amino group enhances hydrogen bonding
tert-Butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate 5-Aminopyrimidine, pyrrolidine Not provided Amino group increases polarity; pyrrolidine alters conformational dynamics
tert-Butyl 3-(3-(2-acetamidoethyl)-5-methoxy-1H-indol-2-yl)azetidine-1-carboxylate Indole ring, acetamidoethyl group Not provided Aromatic indole enables π-π interactions; polar acetamidoethyl improves solubility

Physicochemical Properties

  • Lipophilicity : The 5-methyl group in the target compound balances lipophilicity, whereas bromine () increases molecular weight and polar surface area.
  • Solubility: Polar substituents (e.g., amino in , acetamidoethyl in ) enhance aqueous solubility compared to the methyl group.

Biological Activity

Tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H19N3O2
  • Molecular Weight : 249.31 g/mol
  • IUPAC Name : this compound
  • Structural Features : The compound features a tert-butyl ester group, a pyrimidine ring, and an azetidine core, which contribute to its biological activity.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes or receptors within biological systems. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects. For instance, it is hypothesized that the compound may act as an enzyme inhibitor, impacting metabolic processes critical for disease progression.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For example, it has shown potential inhibitory effects on human acute lymphoblastic leukemia cell lines (CEM-13 and MT-4) and other cancer types.
  • Enzyme Inhibition : The compound is under investigation for its ability to inhibit specific enzymes involved in cancer metabolism and progression. This could make it a candidate for further development as a therapeutic agent.
  • Binding Affinity : The unique structural features of the compound enhance its binding affinity to biological targets compared to similar compounds. This specificity is crucial for developing targeted therapies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-(5-methanesulfonylpyrimidin-2-yl)azetidine-1-carboxylateC13H19N3O4SContains a methanesulfonyl group enhancing solubility
Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylateC12H17N3O2Lacks methyl substituent on the pyrimidine ring
Tert-butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylateC13H18ClN3O2Contains chlorine substituent affecting reactivity

The presence of the methyl group on the pyrimidine ring in this compound may enhance its biological activity by improving binding interactions with target proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

  • Cytotoxicity Studies : Research demonstrated that derivatives of pyrimidine-based azetidines exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that modifications at the pyrimidine position can enhance anticancer properties.
    • Example Study : A study reported IC50 values for similar compounds against MCF-7 breast cancer cells, highlighting their potential as anticancer agents (values ranged from 0.65 to 2.41 µM).
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain azetidine derivatives could effectively inhibit key metabolic enzymes involved in cancer cell proliferation.

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